Cas no 1804669-97-3 (5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine)

5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine
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- インチ: 1S/C7H3ClF5NO/c8-2-1-14-4(6(9)10)3(5(2)15)7(11,12)13/h1,6H,(H,14,15)
- InChIKey: HNJDDZAJIKJGRK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CNC(C(F)F)=C(C(F)(F)F)C1=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 357
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029053792-1g |
5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine |
1804669-97-3 | 97% | 1g |
$1,460.20 | 2022-04-01 |
5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine 関連文献
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridineに関する追加情報
Introduction to 5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine (CAS No. 1804669-97-3)
5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine, identified by its CAS number 1804669-97-3, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic pyridine derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of multiple fluorinated substituents and a hydroxyl group makes it a versatile scaffold for further chemical modifications, enabling the development of novel bioactive molecules.
The compound's structure consists of a pyridine ring substituted with a chloro group at the 5-position, a difluoromethyl group at the 2-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 3-position. This arrangement imparts distinct electronic and steric properties, making it an attractive candidate for various chemical reactions and interactions with biological targets. The fluorine atoms, in particular, are known for their ability to modulate metabolic stability, lipophilicity, and binding affinity, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated pyridines as pharmacophores due to their prevalence in biologically active compounds. Studies have demonstrated that these substituents can enhance the potency and selectivity of drug candidates. For instance, the incorporation of difluoromethyl and trifluoromethyl groups into pyridine derivatives has been shown to improve their interaction with enzymes and receptors, leading to more effective therapeutic outcomes.
The hydroxyl group in 5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine also plays a crucial role in its chemical reactivity. It can participate in various functionalization reactions, such as etherification or esterification, which can be exploited to create more complex molecular structures. These modifications can be tailored to target specific biological pathways or enhance pharmacokinetic properties.
Recent research has highlighted the potential of this compound as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit certain kinases, researchers aim to develop treatments that can modulate these pathways effectively. The unique combination of substituents in 5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine makes it an ideal candidate for such applications.
In addition to its role in kinase inhibition, this compound has shown promise in other therapeutic areas. For example, it has been investigated as a potential intermediate in the synthesis of antiviral agents. The fluorinated groups can enhance the stability of antiviral drugs against metabolic degradation, thereby improving their efficacy. Furthermore, the hydroxyl group provides a site for further derivatization, allowing for the creation of molecules with enhanced binding affinity to viral targets.
The synthesis of 5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine involves multi-step organic transformations that highlight its complexity and synthetic challenge. Advanced techniques such as cross-coupling reactions and metal-catalyzed transformations are often employed to introduce the desired substituents into the pyridine core. These synthetic strategies require careful optimization to ensure high yields and purity, which are essential for pharmaceutical applications.
The compound's physicochemical properties also contribute to its significance in drug development. Its solubility profile, melting point, and stability under various conditions are critical factors that determine its suitability for formulation into final drug products. Researchers have been working on optimizing these properties through structural modifications to enhance bioavailability and therapeutic efficacy.
In conclusion, 5-Chloro-2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine (CAS No. 1804669-97-3) is a multifaceted compound with substantial potential in pharmaceutical research and development. Its unique structural features make it an excellent scaffold for designing novel bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further.
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